molecular formula C12H17NO B8610285 3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indol-4-one

3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indol-4-one

Cat. No. B8610285
M. Wt: 191.27 g/mol
InChI Key: YQDWURVQAVGRCG-UHFFFAOYSA-N
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Patent
US06395766B1

Procedure details

A suspension of 6,6-dimethyl-3-ethyl-4-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylic acid (2.5 g, 0.011 mol) in acetic acid (12 mL) and hydrochloric acid (10M; 0.64 mL) was heated at 100° C. for 45 min. After this time water (50 mL) was added, the cooling bath removed and the solution stirred at room temperature for 2 h. The precipitate was collected by filtration and the title pyrrole (1.76 g, 87%) isolated as a colourless solid. mp. 150° C.-152° C. C12H17NO requires: C, 75.35; H, 8.96; N, 7.32%. Found: C, 75.00; H, 8.88; N, 7.24%. 1H NMR (250 MHz, CDCl3) δ 1.10 (6H,s), 1.19 (3H,t,J=7.4 Hz), 2.32 (2H,s), 2.63 (2H,s), 2.75 (2H,d of q,J=7.4 and 1.0 Hz), 6.42 (1H,br s), 8.00 (1H,br s). MS (ES+) 192 (M+1).
Name
6,6-dimethyl-3-ethyl-4-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:10][C:9]2[NH:8][C:7](C(O)=O)=[C:6]([CH2:14][CH3:15])[C:5]=2[C:4](=[O:16])[CH2:3]1.O>C(O)(=O)C.Cl>[CH3:17][C:2]1([CH3:1])[CH2:10][C:9]2[NH:8][CH:7]=[C:6]([CH2:14][CH3:15])[C:5]=2[C:4](=[O:16])[CH2:3]1

Inputs

Step One
Name
6,6-dimethyl-3-ethyl-4-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylic acid
Quantity
2.5 g
Type
reactant
Smiles
CC1(CC(C=2C(=C(NC2C1)C(=O)O)CC)=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.64 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC(C=2C(=CNC2C1)CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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